molecular formula C20H32N4O6S B1508622 Boc-D-Arg(Mts)-OH

Boc-D-Arg(Mts)-OH

Cat. No.: B1508622
M. Wt: 456.6 g/mol
InChI Key: QXWQVNSGMVITAR-OAHLLOKOSA-N
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Description

Boc-D-Arg(Mts)-OH is an organic compound with a complex structure. It is a derivative of D-ornithine, an amino acid that plays a role in the urea cycle. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Arg(Mts)-OH typically involves multiple steps The process begins with the protection of the amino group of D-ornithine using a tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Arg(Mts)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the free amino group .

Scientific Research Applications

Boc-D-Arg(Mts)-OH is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Boc-D-Arg(Mts)-OH involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The imino linkage and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine
  • N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-D-ornithine

Uniqueness

Compared to similar compounds, Boc-D-Arg(Mts)-OH has a unique combination of functional groups that confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H32N4O6S

Molecular Weight

456.6 g/mol

IUPAC Name

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m1/s1

InChI Key

QXWQVNSGMVITAR-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Origin of Product

United States

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